

Application Note: Comprehensive NMR Spectroscopic Characterization of Desonide-21-Acetate

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Compound of Interest

Compound Name: *Desonide-21-Acetate*

Cat. No.: *B12310446*

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Introduction

Desonide-21-acetate, a synthetic corticosteroid, is a derivative of the anti-inflammatory agent Desonide.[1] Its chemical name is (11 β ,16 α)-21-(acetyloxy)-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione.[2][3] Like other corticosteroids, it is utilized for its potent anti-inflammatory and immunosuppressive properties. The precise molecular structure, including stereochemistry, is critical to its biological activity and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural confirmation and purity assessment of such pharmaceutical compounds.[4]

The complexity of the steroid scaffold, with its numerous stereocenters and overlapping proton signals, presents a significant challenge for spectral analysis.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of **Desonide-21-Acetate** using a suite of modern NMR experiments. We will detail the experimental protocols, from sample preparation to data acquisition, and provide an illustrative interpretation of the expected 1D and 2D NMR spectra. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Materials and Methods

Sample Preparation

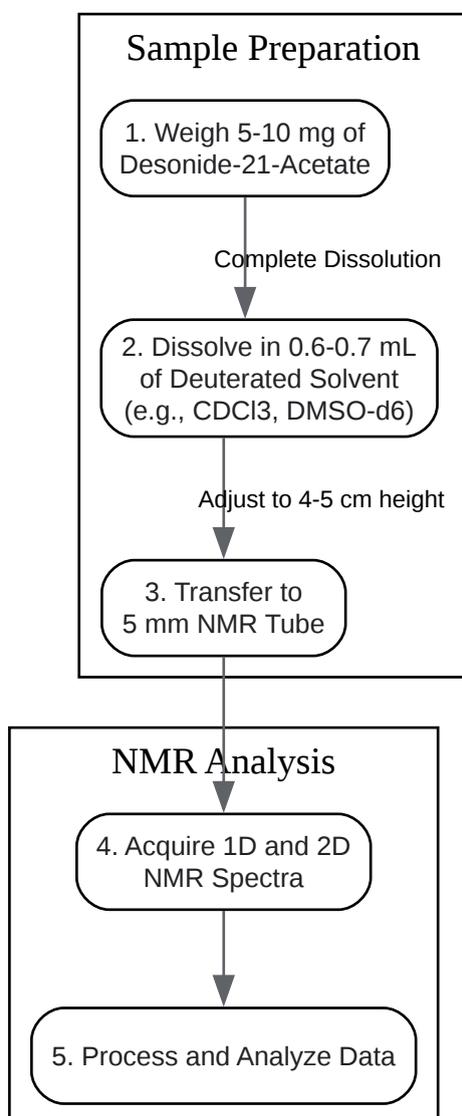
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[4]

Desonide-21-Acetate is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[1] Deuterated chloroform (CDCl_3) is often a good first choice for steroids due to its ability to produce sharp signals and its relatively simple residual solvent peak. However, for compounds with exchangeable protons (like the hydroxyl group in **Desonide-21-Acetate**), or for improved solubility, deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent alternative.

Protocol for NMR Sample Preparation:

- Weighing: Accurately weigh 5-10 mg of high-purity **Desonide-21-Acetate** reference standard.[2]
- Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The optimal sample height should be between 4.0 and 5.0 cm to ensure it is within the detection region of the NMR probe.[4]
- Internal Standard (for qNMR): For quantitative analysis (qNMR), a certified internal standard with a known concentration should be added. The choice of standard depends on the solvent and the spectral regions of interest.

Diagram of the NMR Sample Preparation Workflow:



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Caption: Workflow for NMR sample preparation of **Desonide-21-Acetate**.

NMR Data Acquisition

A comprehensive suite of NMR experiments is recommended for the complete structural elucidation of **Desonide-21-Acetate**. These experiments provide information on the chemical environment of each nucleus (¹H and ¹³C), through-bond correlations (COSY, HSQC, HMBC), and through-space correlations (NOESY/ROESY).

Recommended NMR Experiments:

- ^1H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their scalar couplings to neighboring protons.
- ^{13}C NMR (Carbon-13): Shows the number of non-equivalent carbon atoms and their chemical environment.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.
- NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining the stereochemistry.

Illustrative Acquisition Parameters (600 MHz Spectrometer):

Experiment	Parameter	Suggested Value	Rationale
¹ H NMR	Pulse Program	zg30	Standard 30-degree pulse for quantitative applications.
Number of Scans	16-64	To achieve adequate signal-to-noise.	
Relaxation Delay (d1)	5s	To allow for full relaxation of protons.	
¹³ C NMR	Pulse Program	zgpg30	Power-gated decoupling for better baseline.
Number of Scans	1024-4096	Due to the low natural abundance of ¹³ C.[6]	
Relaxation Delay (d1)	2s	Standard delay for qualitative spectra.	
COSY	Pulse Program	cosygpqf	Gradient-enhanced, phase-sensitive COSY.
HSQC	Pulse Program	hsqcedetgpsisp2.2	Edited HSQC for CH/CH ₃ vs. CH ₂ differentiation.
HMBC	Pulse Program	hmbcgplpndqf	Gradient-enhanced HMBC with long-range coupling evolution.
NOESY/ROESY	Pulse Program	roesygpqh	ROESY is often preferred for molecules of this size.

These parameters are a starting point and may require optimization based on the specific instrument and sample concentration.[7]

Results and Discussion: An Exemplary Spectral Analysis

As a complete, published dataset for **Desonide-21-Acetate** is not readily available, this section will present hypothetical yet realistic NMR data based on the known structure and data from closely related analogs like Budesonide and Prednisolone acetate.[8][9] The analysis will demonstrate the process of structural elucidation.

The Structure of **Desonide-21-Acetate** with Numbering:

struct

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Caption: Chemical structure of **Desonide-21-Acetate** with standard steroid numbering. (A diagram would be manually inserted here in a real application note).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of a steroid is typically crowded, especially in the aliphatic region (0.8-2.5 ppm).[10] However, several key signals are expected to be well-resolved.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton(s)	Expected δ (ppm)	Multiplicity	Assignment Notes
H-1	~7.25	d	Olefinic proton, coupled to H-2.
H-2	~6.25	dd	Olefinic proton, coupled to H-1 and H-4.
H-4	~6.10	s	Olefinic proton.
H-11	~4.50	m	Proton attached to the carbon with the hydroxyl group.
H-16	~5.10	t	Proton adjacent to the acetal group.
H-21	~4.90, ~4.75	d, d	Diastereotopic protons of the CH ₂ OAc group.
CH ₃ (Acetate)	~2.15	s	Singlet for the acetate methyl group.
CH ₃ (Acetal)	~1.50, ~1.40	s, s	Two singlets for the non-equivalent isopropylidene methyls.
CH ₃ (C-19)	~1.25	s	Angular methyl group.
CH ₃ (C-18)	~0.95	s	Angular methyl group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The chemical shifts are indicative of the carbon type (alkane, alkene, carbonyl, etc.).[\[11\]](#)

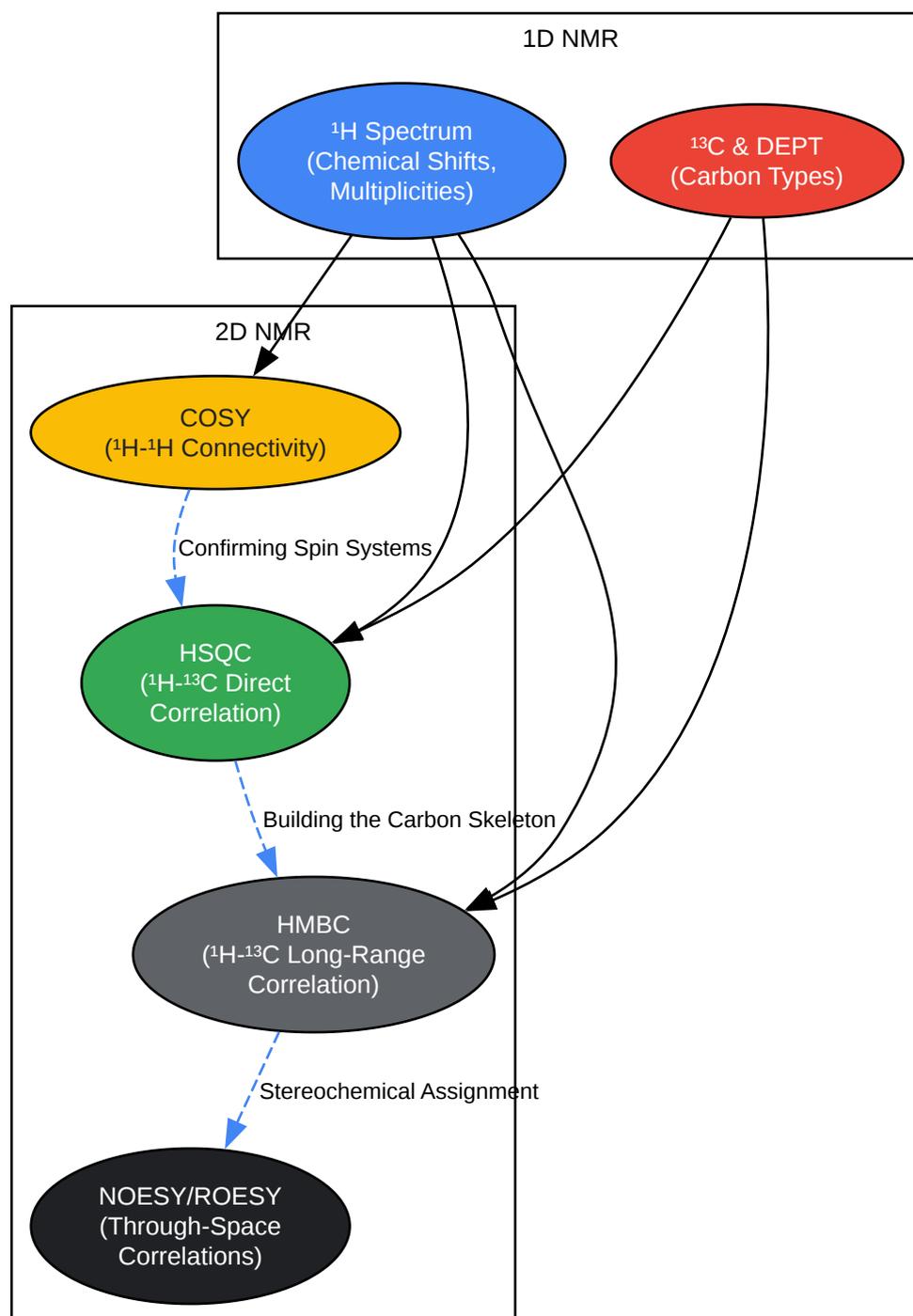
Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon(s)	Expected δ (ppm)	DEPT-135	Assignment Notes
C-3	~186	-	Carbonyl in the A-ring.
C-20	~205	-	Carbonyl in the side chain.
C-1, C-2, C-4, C-5	~120-170	CH, C	Olefinic carbons in the A-ring.
C-16, C-17	~90-110	CH, C	Carbons involved in the acetal group.
C-11	~70	CH	Carbon bearing the hydroxyl group.
C-21	~68	CH ₂	Carbon of the CH ₂ OAc group.
Acetate CO	~170	-	Carbonyl of the acetate group.
Acetate CH ₃	~21	CH ₃	Methyl of the acetate group.
Acetal CH ₃ 's	~25, ~27	CH ₃	Isopropylidene methyls.
C-18, C-19	~15-25	CH ₃	Angular methyl groups.

2D NMR for Structural Connectivity

While 1D NMR provides the initial assignments, 2D NMR is essential to piece together the molecular puzzle.^[8]

Diagram of the 2D NMR Correlation Strategy:



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Caption: Integrated strategy for structural elucidation using 2D NMR.

- COSY Analysis: Would confirm the connectivity of protons in the A-ring (H-1 to H-2) and trace the proton networks through the B, C, and D rings of the steroid backbone.

- HSQC Analysis: Would unambiguously link each proton to its directly attached carbon. For example, the proton at ~7.25 ppm would correlate to the carbon at ~155 ppm, confirming their assignment as H-1 and C-1, respectively.
- HMBC Analysis: This is the key experiment for establishing the overall structure. Key expected correlations would include:
 - The angular methyl protons (H-18, H-19) to various carbons in the C and D rings, locking down the core structure.
 - The acetate methyl protons (H at ~2.15 ppm) to the acetate carbonyl carbon (~170 ppm) and to C-21 (~68 ppm), confirming the position of the acetate group.
 - The H-21 protons to the C-20 carbonyl and C-17, confirming the side-chain structure.
- NOESY/ROESY Analysis: Crucial for confirming the stereochemistry (α/β) of the substituents. For instance, correlations between the angular methyl groups (C-18, C-19) and specific axial protons on the steroid rings would confirm the chair conformations and the relative stereochemistry.

Conclusion

The comprehensive NMR characterization of **Desonide-21-Acetate** is a multi-step process that relies on the strategic application of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The subsequent integrated analysis of ^1H , ^{13}C , COSY, HSQC, and HMBC data allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the confirmation of the molecular structure. Furthermore, NOESY/ROESY experiments provide the necessary information to verify the critical stereochemical features of the molecule. This robust analytical framework is essential for quality control, regulatory filings, and further research and development in the field of steroidal pharmaceuticals.

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